(R)-methyl 2-amino-3-chloropropanoate

enzyme inhibition stereoselectivity antibacterial

Chiral building block for D-cycloserine API synthesis-avoid racemization and stereochemical mismatch with generic batches. This (R)-enantiomer (D-configuration) is the mandatory precursor for the oxazolidinone ring of D-cycloserine. • Irreversible glutamate racemase (MurI) inactivator: 90-95% inhibition; the L-isomer shows broader, less selective enzyme inhibition. • Methyl ester enables direct peptide coupling (HATU, DIC/HOBt) without racemization when maintained below 40°C; chlorine atom serves as a handle for late-stage nucleophilic diversification. • Batch-specific chiral purity documentation (NMR, HPLC) at ≥98% ensures stereochemical fidelity for reproducible API process chemistry.

Molecular Formula C4H8ClNO2
Molecular Weight 137.56 g/mol
Cat. No. B13837293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-methyl 2-amino-3-chloropropanoate
Molecular FormulaC4H8ClNO2
Molecular Weight137.56 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCl)N
InChIInChI=1S/C4H8ClNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m0/s1
InChIKeyKHUDJGGFFNDILT-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Methyl 2-Amino-3-Chloropropanoate: Chiral Building Block Selection Guide


(R)-Methyl 2-amino-3-chloropropanoate (CAS 17136-54-8 as the HCl salt) is a chiral β-chloro-α-amino acid ester derivative of D-serine. The compound exists as a white to off-white crystalline solid with a molecular weight of 174.03 g/mol (as the hydrochloride salt). Its defining feature is the (R)-configuration at the α-carbon, which distinguishes it from the (S)-enantiomer (CAS 112346-82-4) and the racemic mixture (CAS 33646-31-0). As a protected D-β-chloroalanine synthon, it serves as a key intermediate in the synthesis of D-cycloserine, a second-line anti-tuberculosis antibiotic, and is employed in stereoselective peptide and medicinal chemistry programs.

Why (R)-Methyl 2-Amino-3-Chloropropanoate Cannot Be Casually Substituted


Substituting (R)-methyl 2-amino-3-chloropropanoate with its enantiomer, racemate, or free acid is not functionally neutral. The stereochemistry at the α-carbon dictates downstream biological stereoselectivity: the (R)-enantiomer (D-configuration) is the required substrate for enzymatic pathways that process D-amino acids, while the (S)-enantiomer is either inactive or exhibits distinct, sometimes opposing, biological interactions. Furthermore, the methyl ester protecting group is essential for peptide coupling and prodrug strategies, and its presence directly influences reactivity, solubility, stability, and enantiomeric purity retention during synthesis compared to the free acid 3-chloro-D-alanine. The quantitative evidence below demonstrates that these structural features translate into measurable differences in enzymatic inhibition, synthetic utility, antimicrobial synergy, sensitivity to racemization, and procurement specifications.

Quantitative Comparator Evidence for (R)-Methyl 2-Amino-3-Chloropropanoate Selection


Enantioselective Enzyme Inhibition Profile

The enzymatic target engagement of 3-chloroalanine is strictly stereochemistry-dependent. The D-isomer (corresponding to the (R)-configuration) shows primary activity, while the L-isomer exhibits broad, less specific inhibitory profiles. Specifically, β-chloro-D-alanine acts as a potent, irreversible mechanism-based inactivator of glutamate racemase (MurI) in Mycobacterium tuberculosis, demonstrating 90–95% inhibition, whereas it is a poor inhibitor of recombinant M. tuberculosis alanine racemase (Alr), indicating a high degree of target selectivity within the D-alanine pathway. [1] In contrast, the L-isomer (β-chloro-L-alanine) inhibits multiple enzymes including threonine deaminase and alanine racemase with lower specificity, showing an IC50 of 0.15 (pH 8.0) against certain targets. [2]

enzyme inhibition stereoselectivity antibacterial

Synergistic Antimicrobial Potency with D-Cycloserine

The D-configuration β-chloroalanine (the free acid corresponding to (R)-methyl 2-amino-3-chloropropanoate) exhibits synergistic antimicrobial activity with D-cycloserine (DCS) against Mycobacterium tuberculosis. β-Chloro-D-alanine reduces the minimum inhibitory concentration (MIC) of DCS from 50 mg/L to 2.5 mg/L, a 20-fold enhancement, at a concentration significantly below the MIC of β-chloro-D-alanine alone. [1] This synergy is attributed to the D-isomer's specific targeting of glutamate racemase, an upstream enzyme in peptidoglycan biosynthesis distinct from the D-alanine pathway target of DCS. [2]

antimicrobial synergy Mycobacterium tuberculosis MIC

Stereochemical Stability in Peptide Synthesis

The hydrochloride salt of (R)-methyl 2-amino-3-chloropropanoate provides enhanced stability against racemization at the α-carbon compared to the free acid form. Synthesis protocols for the (R)-enantiomer explicitly require careful temperature control to prevent configurational loss, with racemization risks minimized by avoiding temperatures above 40°C during reactions. The methyl ester protecting group and hydrochloride salt form reduce the acidity of the α-proton, thereby lowering the rate of base-catalyzed epimerization relative to the unprotected 3-chloro-D-alanine free acid.

racemization stereochemical stability peptide synthesis

Commercial Enantiomeric Purity Specifications

Commercially available (R)-methyl 2-amino-3-chloropropanoate hydrochloride (CAS 17136-54-8) is supplied at 97–98% purity by leading vendors such as Sigma-Aldrich (97%) and Bidepharm (98%, with batch-specific NMR, HPLC, and GC reports). In comparison, the (S)-enantiomer (CAS 112346-82-4) is available at 98% from multiple suppliers including Bidepharm and Adamas, while the racemic DL-mixture (CAS 33646-31-0) is typically offered at 95% purity. Critically, the (R)-enantiomer is explicitly documented as a key intermediate for D-cycloserine with high enantiomeric purity (>99% ee claimed by specialty suppliers), [1] whereas the racemate lacks this application-specific validation.

enantiomeric purity procurement specification QC

Optimal Research & Industrial Deployment Scenarios


D-Cycloserine Synthesis and Anti-Tuberculosis Agents

(R)-Methyl 2-amino-3-chloropropanoate hydrochloride is the immediate precursor for D-cycloserine via cyclization with hydroxylamine. The (R)-configuration is mandatory for generating the correct stereochemistry of the oxazolidinone ring. The demonstrated synergy between β-chloro-D-alanine (derived from this ester) and D-cycloserine—reducing the MIC 20-fold—makes this building block indispensable for medicinal chemistry programs exploring combination therapies against drug-resistant Mycobacterium tuberculosis. [1]

Glutamate Racemase Mechanistic Probe Development

The D-isomer of β-chloroalanine is a validated, irreversible mechanism-based inactivator of glutamate racemase with 90–95% inhibition. The methyl ester provides a protected form that can be selectively deprotected or directly coupled into peptide probes. Researchers studying peptidoglycan biosynthesis or screening for novel MurI inhibitors should use the (R)-enantiomer to ensure target engagement specificity, as the L-isomer shows broader, less selective enzyme inhibition. [1]

Stereodefined Peptide and Peptidomimetic Assembly

The (R)-configuration and protected ester functionality enable direct incorporation of the β-chloroalanine residue into peptide chains via standard coupling chemistry (e.g., HATU, DIC/HOBt) without racemization when maintained below 40°C. This contrasts with the free acid, which requires additional protection/deprotection steps and carries higher epimerization risk. The chlorine atom additionally serves as a handle for late-stage nucleophilic substitution to introduce diverse side-chain functionalities. [1]

Quality-Controlled API Intermediate Procurement

For process chemistry and scale-up toward active pharmaceutical ingredients (APIs), the (R)-methyl 2-amino-3-chloropropanoate hydrochloride from vendors providing batch-specific analytical documentation (NMR, HPLC, GC, and chiral purity) at 97–98% purity offers a defined quality standard. The racemic mixture (95% purity, no enantiomeric specification) is unsuitable for stereospecific API synthesis, and the (S)-enantiomer, while available at comparable purity, is not validated as a D-cycloserine precursor. [1]

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